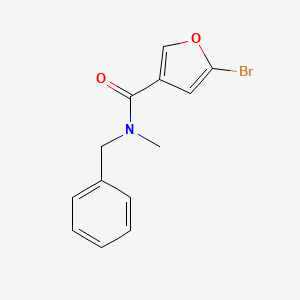
4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide, also known as 4-MeMABP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been identified as a potential psychoactive substance and has gained attention from the scientific community due to its potential applications in research.
Mécanisme D'action
The exact mechanism of action of 4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine and norepinephrine. It has also been reported to have affinity for serotonin receptors, although the exact mechanism of action on these receptors is not clear.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, it has been reported to have stimulant properties and may increase levels of dopamine and norepinephrine in the brain. It may also affect serotonin receptors, although the exact effects are not clear.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide in lab experiments is that it is a synthetic compound, which allows for more control over the purity and dosage of the substance. Additionally, it has been reported to have stimulant properties, which may make it useful in studies investigating the effects of stimulants on the central nervous system. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of studies using this compound.
Orientations Futures
There are several potential future directions for research on 4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide. One area of interest is investigating its effects on dopamine and norepinephrine reuptake. Additionally, further studies are needed to investigate its effects on serotonin receptors and its potential therapeutic applications. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other substances.
Méthodes De Synthèse
The synthesis of 4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide involves the reaction of 4-methylpiperidine with 3-methylthiophenol in the presence of a catalyst such as palladium on carbon. The resulting product is then treated with acetic anhydride to form the final compound. The purity and yield of the compound can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide has been used in various scientific research studies to investigate its potential pharmacological effects. It has been reported to have stimulant properties and has been used in studies to investigate its effects on the central nervous system. Additionally, it has been used in studies to investigate its effects on serotonin and dopamine receptors.
Propriétés
IUPAC Name |
4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-11-6-8-16(9-7-11)14(17)15-12-4-3-5-13(10-12)18-2/h3-5,10-11H,6-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTLJTMSRXGSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7512071.png)

![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)
![N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7512091.png)

![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)
